2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine
Overview
Description
Synthesis Analysis
Spirocyclic compounds, which include 2-(1,4-Dioxa-spiro[4.5]dec-8-yl)-ethylamine, are synthesized through various methods. For instance, the synthesis of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes involves alkylation of pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate, leading to compounds evaluated for dopamine agonist activity (Brubaker & Colley, 1986). Another example includes the synthesis of (R)-(-)-N-dichloroacetyl-3-ethyl-1-oxa-4-aza-spiro-4.5-decane through condensation and acylation processes, which was characterized by X-ray structure determination (Zhao et al., 2011).
Molecular Structure Analysis
The structural analysis of spirocyclic compounds is crucial for understanding their chemical behavior and biological activity. X-ray crystallography, NMR, and mass spectrometry are commonly used techniques. For example, the crystal structure of (R)-(-)-N-dichloroacetyl-3-ethyl-1-oxa-4-aza-spiro-4.5-decane confirmed its molecular structure, providing insights into its spatial configuration and potential reactivity (Zhao et al., 2011).
Chemical Reactions and Properties
Spirocyclic compounds participate in various chemical reactions, reflecting their chemical properties. For instance, the synthesis and pharmacological evaluation of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes explored their potential as dopamine agonists, indicating specific reactivity and biological targeting capabilities (Brubaker & Colley, 1986).
Scientific Research Applications
Spiro Compounds in Postharvest Physiology and Antioxidant Activity
Postharvest Physiology Enhancement in Fruits : Research has demonstrated the significant role of polyamines, natural compounds which, although not directly related, share functional similarities with spiro compounds in regulating development, ripening, and senescence in fruits. Polyamines are used to extend shelf life and improve quality attributes in fruits by modulating antioxidant systems and enhancing firmness (Sharma et al., 2017).
Antioxidant Properties : Spiro compounds have attracted interest due to their antioxidant activities, which are crucial in the development of drugs aimed at mitigating oxidative stress-related diseases. A review highlights the synthesis and antioxidant activities found in naturally occurring and synthetic spiro compounds, underscoring their potential in medicinal chemistry (Acosta-Quiroga et al., 2021).
Spiro Compounds in Drug Discovery and Material Science
Drug Discovery Applications : The unique three-dimensional structure of spiro compounds makes them attractive in drug discovery. Recent advances in synthetic methods have increased the utility of spiro scaffolds in this field, demonstrating their versatility and potential for developing novel therapeutic agents (Zheng et al., 2014).
Material Science Innovations : Spiropyrans and spirooxazines, two types of spiro compounds, have been extensively studied for their applications in creating novel materials through fluorescence resonance energy transfer (FRET) with fluorescent materials. These studies explore their potential in sensing, probing, and various optical elements, demonstrating the adaptability of spiro compounds in technological applications (Xia et al., 2017).
Safety And Hazards
The specific safety and hazard information for “2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine” is not available. However, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed9.
Future Directions
Given the limited information available on “2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine”, future research could focus on elucidating its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in pharmaceuticals and other industries could be explored.
Please note that this analysis is based on the available information and may not be fully comprehensive due to the limited data on “2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine”.
properties
IUPAC Name |
2-(1,4-dioxaspiro[4.5]decan-8-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-6-3-9-1-4-10(5-2-9)12-7-8-13-10/h9H,1-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPKQTFXNGPRNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CCN)OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434857 | |
Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine | |
CAS RN |
124499-34-9 | |
Record name | 2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124499-34-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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